

Key properties of piperidine-based building blocks in medicinal chemistry

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Compound of Interest

Compound Name: *Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate*

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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry, holding a "privileged scaffold" status due to its prevalence in a vast array of FDA-approved drugs.^[1] Its unique combination of structural and physicochemical properties allows it to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, making it a go-to building block for medicinal chemists.^[1] This guide delves into the core properties of piperidine-based building blocks, offering a comprehensive resource on their synthesis, physicochemical characteristics, and role in modulating key biological pathways.

Physicochemical and Pharmacokinetic Properties: The Piperidine Advantage

The enduring success of the piperidine moiety is rooted in a unique blend of structural and electronic features that enhance a molecule's "drug-likeness."^[1] These properties are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles.^[1]

Key Physicochemical Properties:

- **Basicity:** The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling strong ionic interactions with acidic residues in target proteins, a feature critical for the binding affinity of many piperidine-containing drugs.[1]
- **Conformational Flexibility:** The sp³-hybridized carbon atoms grant the piperidine ring significant conformational flexibility, with the chair conformation being the most stable. This allows for the precise spatial orientation of substituents, optimizing interactions with diverse biological targets.[1][2] The equatorial conformation is generally more stable than the axial one.[2]
- **Lipophilicity and Solubility:** The piperidine ring strikes a balance between lipophilicity and hydrophilicity.[1] While the hydrocarbon backbone is lipophilic, the nitrogen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility.[3] This balance is tunable through substitution, allowing chemists to modulate a compound's ability to cross biological membranes.

Data Presentation: Physicochemical Properties of Representative Piperidine-Containing Drugs

The following table summarizes key physicochemical properties of several well-known drugs that incorporate the piperidine scaffold, illustrating the range of properties achievable through its derivatization.

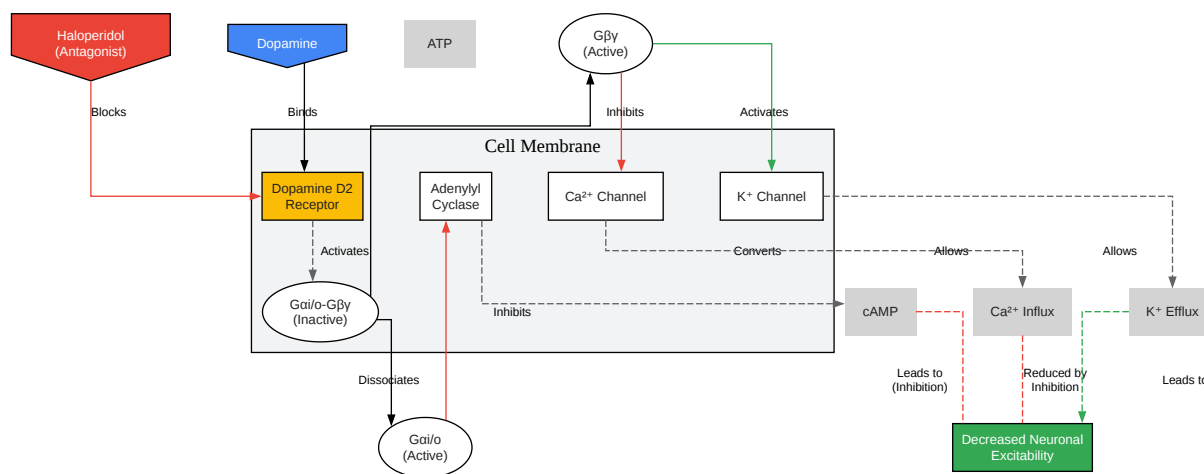
Drug	Primary Use	pKa	LogP	Water Solubility
Methylphenidate	ADHD Treatment	8.9, 9.09[4][5]	0.20 (at pH 7.2) [4]	1255 mg/L; Freely soluble (as HCl salt)[4][6]
Risperidone	Antipsychotic	8.24, 8.62[7]	3.50[1]	Low solubility[8]
Haloperidol	Antipsychotic	8.3, 8.66[9]	4.3	1.4 mg/100 ml (14 mg/L)[9]
Fentanyl	Opioid Analgesic	8.4, 8.99[10][11]	4.05[12]	200 mg/L; Insoluble to slightly soluble[12][13]

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

Piperidine scaffolds are integral to drugs targeting a wide array of biological receptors. Many of these are G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor (D2R) is a primary target for antipsychotic drugs like haloperidol and risperidone.[1][14] D2Rs are G*ai*/o-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15] They also modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. Antagonism of D2R by drugs like haloperidol blocks these effects.[1]

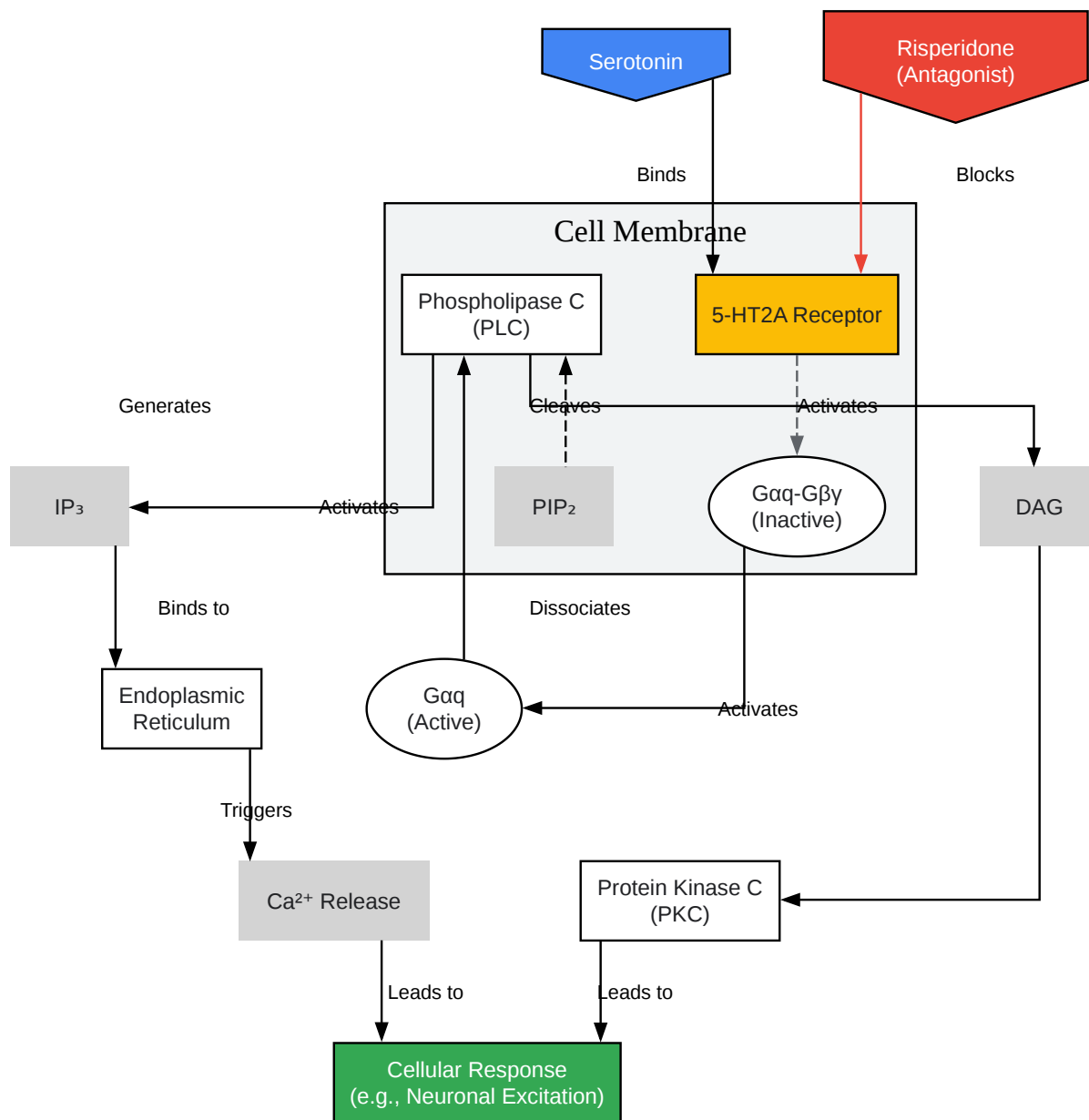


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Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT_{2A} Receptor Signaling

The 5-HT_{2A} receptor is another key target for atypical antipsychotics like risperidone, which acts as an antagonist.^[16] This receptor is coupled to the Gα_q signal transduction pathway.^[10] Upon activation by serotonin, Gα_q stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol triphosphate (IP₃). DAG activates protein kinase C (PKC), and IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to various downstream cellular responses.^{[10][16]}



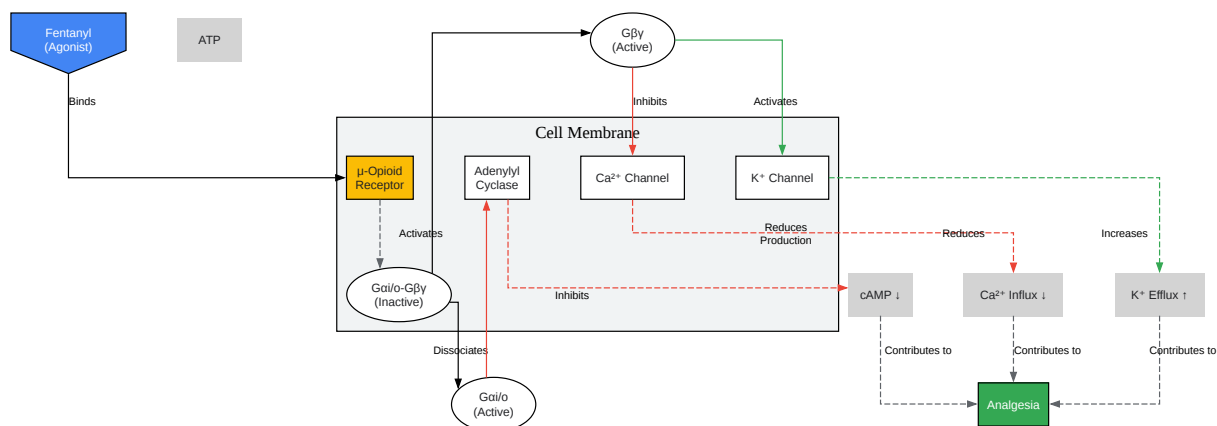
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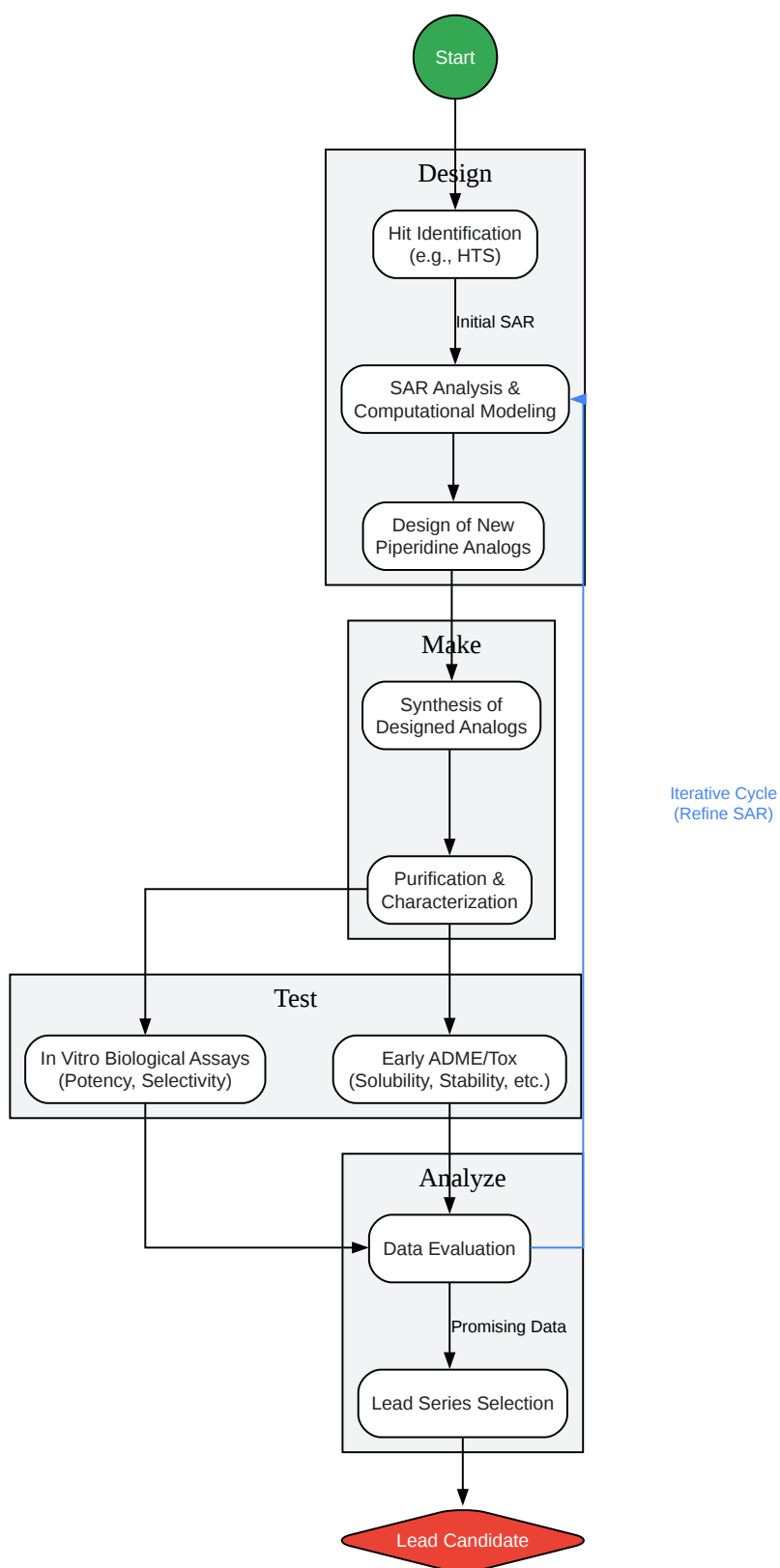
Serotonin 5-HT2A Receptor Signaling Pathway

Opioid Receptor Signaling

Opioid receptors (mu, delta, and kappa) are the primary targets for potent analgesics like fentanyl.[5][17] These are inhibitory G protein-coupled receptors (GPCRs). When an agonist

like fentanyl binds, the G protein dissociates into $G\alpha$ and $G\beta\gamma$ subunits.^[7] The $G\alpha$ subunit inhibits adenylyl cyclase, reducing cAMP levels, while the $G\beta\gamma$ subunit inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability.^{[5][7][17]}





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